Cefoselis hydrochloride
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Overview
Description
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefoselis hydrochloride involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) as the core structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous resin in a fixed-bed column for separation and purification. The adsorption dynamics are predicted by the model of modified film-pore diffusion (MFPD), which helps in optimizing the key operating parameters such as initial adsorbate concentration, flow rate of import feed, and bed height of adsorbent .
Chemical Reactions Analysis
Types of Reactions: Cefoselis hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound is prone to hydrolysis, especially in aqueous solutions.
Acid-Base Catalysis: General acid-base hydrolysis is observed in phosphate and acetate buffers.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer are commonly used.
Catalysis: Phosphate and acetate buffers are used for general acid-base hydrolysis.
Major Products: The major products formed from these reactions include various hydrolyzed forms of cefoselis, depending on the pH and the specific conditions of the reaction .
Scientific Research Applications
Cefoselis hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: Used in studies involving the adsorption dynamics on macroporous resin for separation and purification.
Medicine: Extensively used in clinical settings to treat respiratory and urinary tract infections.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic cephalosporin compounds.
Mechanism of Action
Cefoselis hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to bacterial cell lysis and death . The wide antibacterial spectrum of cefoselis is attributed to its resistance to hydrolysis by chromosomal β-lactamases and its rapid penetration through the bacterial cell wall .
Comparison with Similar Compounds
Cefepime: Another fourth-generation cephalosporin with a broad spectrum of activity.
Cefpirome: Known for its effectiveness against gram-negative bacteria.
Cefazolin: A first-generation cephalosporin used for treating skin and soft tissue infections.
Cefoselis hydrochloride stands out due to its unique structural features and its broad-spectrum antibacterial activity, making it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C19H23ClN8O6S2 |
---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |
InChI Key |
NRCXQSKOHNLPOW-ZQCAECPKSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Origin of Product |
United States |
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